molecular formula C15H13NO2 B12547916 1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene CAS No. 823809-31-0

1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene

Cat. No.: B12547916
CAS No.: 823809-31-0
M. Wt: 239.27 g/mol
InChI Key: BOEQYEBHKXREIP-KHPPLWFESA-N
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Description

1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a vinyl group (ethenyl) and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene typically involves the following steps:

    Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by reacting benzene with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions.

    Friedel-Crafts Alkylation: The nitrobenzene is then subjected to Friedel-Crafts alkylation using 4-methylstyrene (4-methylphenylethene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 4-methylphenyl group to the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or using chemical reductants like iron (Fe) and hydrochloric acid (HCl).

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as halogenation, sulfonation, and nitration.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium catalyst, or iron (Fe) with hydrochloric acid (HCl).

    Electrophilic Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4), nitric acid (HNO3).

    Oxidation: Potassium permanganate (KMnO4).

Major Products

    Reduction: 1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-aminobenzene.

    Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-carboxybenzene.

Scientific Research Applications

1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The vinyl and methylphenyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    1-ethenyl-4-methylbenzene:

    Ethanone, 1-(4-methylphenyl)-:

Uniqueness

1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene is unique due to the presence of both a nitro group and a vinyl group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

823809-31-0

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

1-[(Z)-2-(4-methylphenyl)ethenyl]-2-nitrobenzene

InChI

InChI=1S/C15H13NO2/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16(17)18/h2-11H,1H3/b11-10-

InChI Key

BOEQYEBHKXREIP-KHPPLWFESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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